molecular formula C14H19NO3S2 B14680024 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine CAS No. 35619-66-0

1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine

Cat. No.: B14680024
CAS No.: 35619-66-0
M. Wt: 313.4 g/mol
InChI Key: NGUPHJMVCXCOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine is an organic compound that belongs to the class of thiobenzoyl derivatives This compound is characterized by the presence of a thiomorpholine ring attached to a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Thiobenzoyl Chloride: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form this compound.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, which are critical in the context of its potential therapeutic applications.

Comparison with Similar Compounds

1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine can be compared with other similar compounds such as:

Properties

CAS No.

35619-66-0

Molecular Formula

C14H19NO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione

InChI

InChI=1S/C14H19NO3S2/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3

InChI Key

NGUPHJMVCXCOCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.